molecular formula C21H27N5O2 B11291604 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11291604
M. Wt: 381.5 g/mol
InChI Key: PRMBGFSQBQSFDA-UHFFFAOYSA-N
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Description

3-heptyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex heterocyclic compound that belongs to the imidazole and purine family. This compound is characterized by its unique structure, which includes a heptyl chain, a methyl group, and a phenyl group attached to an imidazo-purine core. The imidazo-purine core is known for its biological activity and is often found in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-heptyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable purine derivative with an imidazole precursor under acidic or basic conditions. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-heptyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-heptyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-heptyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in Parkinson’s disease research.

    4-hydroxy-2-quinolone: Known for its pharmaceutical and biological activities.

Uniqueness

3-heptyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific structure, which combines an imidazo-purine core with a heptyl chain, a methyl group, and a phenyl group

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

2-heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H27N5O2/c1-3-4-5-6-10-13-26-19(27)17-18(23(2)21(26)28)22-20-24(14-15-25(17)20)16-11-8-7-9-12-16/h7-9,11-12H,3-6,10,13-15H2,1-2H3

InChI Key

PRMBGFSQBQSFDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

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